molecular formula C25H27NO9 B14666286 2-Morpholinoethyl 2-phenyl-1,3-benzodioxole-2-acetate maleate CAS No. 50836-05-0

2-Morpholinoethyl 2-phenyl-1,3-benzodioxole-2-acetate maleate

Cat. No.: B14666286
CAS No.: 50836-05-0
M. Wt: 485.5 g/mol
InChI Key: JFMXOFPOIFRIJN-BTJKTKAUSA-N
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Description

2-Morpholinoethyl 2-phenyl-1,3-benzodioxole-2-acetate maleate is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a phenyl group, and a morpholinoethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinoethyl 2-phenyl-1,3-benzodioxole-2-acetate maleate typically involves the esterification of 2-phenyl-1,3-benzodioxole-2-acetic acid with 2-morpholinoethanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Morpholinoethyl 2-phenyl-1,3-benzodioxole-2-acetate maleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or morpholinoethyl moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Morpholinoethyl 2-phenyl-1,3-benzodioxole-2-acetate maleate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-Morpholinoethyl 2-phenyl-1,3-benzodioxole-2-acetate maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and phenyl group are crucial for binding to the active site of enzymes, while the morpholinoethyl ester enhances the compound’s solubility and bioavailability. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-benzodioxole-2-acetic acid: Lacks the morpholinoethyl ester, resulting in different solubility and bioavailability properties.

    2-Morpholinoethyl 2-phenyl-1,3-benzodioxole-2-acetate: Similar structure but without the maleate moiety, affecting its stability and reactivity.

Uniqueness

2-Morpholinoethyl 2-phenyl-1,3-benzodioxole-2-acetate maleate is unique due to the presence of both the morpholinoethyl ester and maleate moieties, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s versatility in various applications, making it a valuable target for further research and development.

Properties

CAS No.

50836-05-0

Molecular Formula

C25H27NO9

Molecular Weight

485.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-morpholin-4-ylethyl 2-(2-phenyl-1,3-benzodioxol-2-yl)acetate

InChI

InChI=1S/C21H23NO5.C4H4O4/c23-20(25-15-12-22-10-13-24-14-11-22)16-21(17-6-2-1-3-7-17)26-18-8-4-5-9-19(18)27-21;5-3(6)1-2-4(7)8/h1-9H,10-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

JFMXOFPOIFRIJN-BTJKTKAUSA-N

Isomeric SMILES

C1COCCN1CCOC(=O)CC2(OC3=CC=CC=C3O2)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1COCCN1CCOC(=O)CC2(OC3=CC=CC=C3O2)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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